[2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate
Description
[2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate is a chemical compound known for its potential biological activity and diverse applications in scientific research. It is characterized by the presence of a methanesulfonate group attached to a phenyl ring, which is further substituted with a 2-methylsulfonyloxyphenyl group. This unique structure imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
[2-(2-methylsulfonyloxyphenyl)phenyl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6S2/c1-21(15,16)19-13-9-5-3-7-11(13)12-8-4-6-10-14(12)20-22(2,17)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNAJJKHIPIPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC=C1C2=CC=CC=C2OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenyl methanesulfonate and 2-methylsulfonyloxyphenyl derivatives.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Common reagents include bases like triethylamine or potassium carbonate to facilitate the nucleophilic substitution reaction. Catalysts such as palladium on carbon may be used to enhance the reaction rate.
Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures (30-50°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of [2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to optimize yield and purity.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new compounds.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonate group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dimethylformamide or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Production of sulfone compounds.
Reduction: Generation of sulfide derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology
Bioconjugation: Utilized in the modification of biomolecules for bioconjugation studies.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Medicine
Drug Development: Explored as a potential lead compound in the development of new therapeutic agents.
Diagnostic Tools: Used in the synthesis of diagnostic probes and imaging agents.
Industry
Material Science: Applied in the development of advanced materials with specific chemical properties.
Polymer Chemistry: Used in the synthesis of functionalized polymers for various applications.
Mechanism of Action
The mechanism of action of [2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl Methanesulfonate: Lacks the 2-methylsulfonyloxyphenyl group, resulting in different reactivity and applications.
2-Methylsulfonyloxyphenyl Derivatives: Compounds with similar substitution patterns but different functional groups, leading to varied chemical properties.
Uniqueness
[2-(2-Methylsulfonyloxyphenyl)phenyl] methanesulfonate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
